4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride
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Overview
Description
4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride is a type of aniline derivative. It is a useful reagent for organic synthesis and other chemical processes . It has a molecular formula of C13H19BrClNO and a molecular weight of 320.66.
Molecular Structure Analysis
The InChI code for 4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride is 1S/C13H18BrNO.ClH/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10;/h6-8,10H,1-5,9,15H2;1H .Chemical Reactions Analysis
4-Bromo-3-(methyloxy)aniline is used in the preparation of 4-Anilino substituted α-carboline compounds as active Brk inhibitors (breast tumor kinase) which are interesting targets for cancer therapy .Scientific Research Applications
Chemical Synthesis
The compound “4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride” is a type of aniline derivative that has gained significant interest in the scientific community. It is used in various chemical syntheses .
N-TBS Protection
The synthesis of “4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride” involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in various chemical syntheses .
Heck Cross-Coupling Reactions
This compound is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently . This process is significant in producing pharmaceuticals and complex organic molecules .
Mannich Reactions
4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications . These processes are significant in producing pharmaceuticals and complex organic molecules .
Pharmaceuticals Production
The compound is a versatile intermediate for various synthetic applications, especially in the production of pharmaceuticals .
Production of Complex Organic Molecules
4-Bromoaniline is a versatile intermediate for the synthesis of complex organic molecules .
Safety and Hazards
Future Directions
While the exact future directions for this compound are not specified in the sources, it’s clear that aniline derivatives like 4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride have significant interest in the scientific community, particularly in the field of organic synthesis and cancer therapy .
properties
IUPAC Name |
4-bromo-3-(cyclohexylmethoxy)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10;/h6-8,10H,1-5,9,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKIMAYNIQTCPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CC(=C2)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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